molecular formula C28H28FN5O2 B2874366 N-[1-(4-fluorophenyl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351827-45-6

N-[1-(4-fluorophenyl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2874366
CAS No.: 1351827-45-6
M. Wt: 485.563
InChI Key: QVHWRWLIQGTKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core linked to a pyridine moiety substituted with a 1,2,4-oxadiazol-5-yl group. The oxadiazole ring is further functionalized with a 4-methylphenyl substituent, while the piperidine nitrogen is connected to a 1-(4-fluorophenyl)ethyl group. The fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing lipophilicity and metabolic stability . The oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, which may influence target binding .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O2/c1-18-5-7-21(8-6-18)25-32-28(36-33-25)24-4-3-15-30-26(24)34-16-13-22(14-17-34)27(35)31-19(2)20-9-11-23(29)12-10-20/h3-12,15,19,22H,13-14,16-17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHWRWLIQGTKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Piperidine-4-carboxamide 1-(4-Fluorophenyl)ethyl, 3-(4-methylphenyl-1,2,4-oxadiazol-5-yl)pyridine Not explicitly reported
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) Piperazine-carbothioamide Chloro-trifluoromethylpyridine, 4-methoxypyridine Bacterial PPTase inhibitor; attenuates bacterial growth
tert-Butyl (2S)-Cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate Pyrazole-carboxamide 4-Fluorophenyl, 2,6-dimethoxyphenyl Neurotensin receptor (NTS1/NTS2) agonist/antagonist
1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide Pyrrolidinone-piperidine 4-Methoxyphenyl, tetrahydro-2H-pyran-4-ylmethyl Not reported
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide Pyrimidine-piperidine 4-Ethylphenoxy, 4-fluorobenzyl Not reported
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazole-pyrazole 4-Fluorophenyl, 4-methylphenyl Biological studies related to pyrazolines

Analysis of Structural Variations and Implications

Heterocyclic Core Modifications

  • Oxadiazole vs. Triazole/Pyrazole (Target vs. ): The 1,2,4-oxadiazole ring in the target compound offers enhanced metabolic stability compared to triazole or pyrazole rings, which may undergo faster oxidative degradation.
  • Pyridine vs. Pyrimidine (Target vs. ) : The pyridine moiety in the target compound may confer better π-stacking interactions than pyrimidine, but pyrimidine derivatives often exhibit improved solubility due to nitrogen-rich aromatic systems .

Substituent Effects

  • Fluorophenyl Groups (Target, ) : The 4-fluorophenyl group is conserved across multiple compounds, likely due to its ability to enhance membrane permeability and resistance to cytochrome P450-mediated metabolism.
  • Methyl vs. Methoxy Substitutions (Target vs.

Pharmacokinetic Considerations

  • Carboxamide vs. Carbothioamide (Target vs. ) : The carboxamide group in the target compound may exhibit stronger hydrogen-bonding interactions compared to carbothioamide, but the latter could improve bioavailability due to reduced polarity .
  • Piperidine vs. Piperazine (Target vs.

Research Findings and Gaps

While structural analogs such as ML267 and neurotensin receptor modulators demonstrate clear biological activity, the target compound lacks explicit pharmacological data in the provided evidence. Key research gaps include:

ADME Profiling : Comparative studies on solubility, metabolic stability, and protein binding relative to analogs (e.g., ) are critical for therapeutic development.

Structure-Activity Relationships (SAR) : Systematic modifications to the oxadiazole substituents (e.g., replacing 4-methylphenyl with electron-withdrawing groups) could optimize potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.